
1,4-Dinitroanthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dinitroanthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two nitro groups at the 1 and 4 positions and two ketone groups at the 9 and 10 positions on the anthracene ring. It is known for its applications in various fields, including organic electronics and photophysical studies .
準備方法
The synthesis of 1,4-Dinitroanthracene-9,10-dione typically involves nitration of anthraquinone derivatives. One common method includes the nitration of anthraquinone using a mixture of nitric acid and sulfuric acid. The reaction is carried out at elevated temperatures to ensure complete nitration . Industrial production methods often involve large-scale nitration processes, followed by purification steps to isolate the desired product .
化学反応の分析
1,4-Dinitroanthracene-9,10-dione undergoes various chemical reactions, including:
Substitution: The nitro groups can be substituted by other nucleophiles, such as amines, under appropriate conditions.
Oxidation: The compound can be further oxidized to form more complex derivatives.
Common reagents used in these reactions include sodium sulfide, hydrogen, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
1,4-Dinitroanthracene-9,10-dione has several scientific research applications:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its photophysical properties.
Photophysical Studies: The compound is studied for its fluorescence and absorption properties, making it useful in various photophysical applications.
Dye Production: It serves as an intermediate in the synthesis of dyes and pigments.
Biological Studies: The compound’s derivatives are explored for their potential biological activities.
作用機序
The mechanism of action of 1,4-Dinitroanthracene-9,10-dione involves its interaction with molecular targets through its nitro and ketone groups. These functional groups can participate in redox reactions and form complexes with metal ions, influencing various biochemical pathways .
類似化合物との比較
1,4-Dinitroanthracene-9,10-dione can be compared with other similar compounds such as:
1,5-Dinitroanthraquinone: Similar in structure but with nitro groups at the 1 and 5 positions.
1,8-Dinitroanthraquinone: Another derivative with nitro groups at the 1 and 8 positions.
9,10-Dinitroanthracene: Lacks the ketone groups present in this compound.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct photophysical and chemical properties .
特性
CAS番号 |
66121-37-7 |
|---|---|
分子式 |
C14H6N2O6 |
分子量 |
298.21 g/mol |
IUPAC名 |
1,4-dinitroanthracene-9,10-dione |
InChI |
InChI=1S/C14H6N2O6/c17-13-7-3-1-2-4-8(7)14(18)12-10(16(21)22)6-5-9(11(12)13)15(19)20/h1-6H |
InChIキー |
NFVNRGFLTLZBTH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


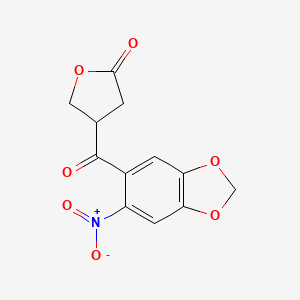
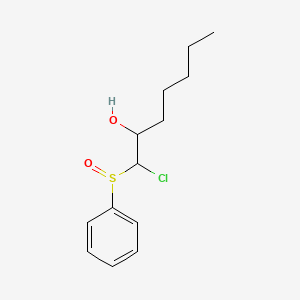
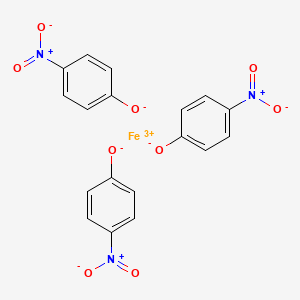

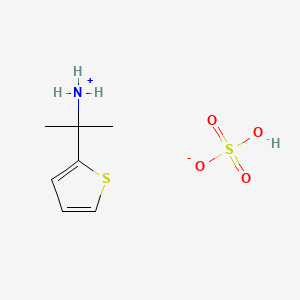
![1,1,2,2,3,3-Hexafluoro-2,3-dihydrobenzo[f]azulen-9(1H)-one](/img/structure/B14484067.png)
![[(1S)-7-Oxabicyclo[4.1.0]hepta-2,4-dien-2-yl]methanol](/img/structure/B14484077.png)
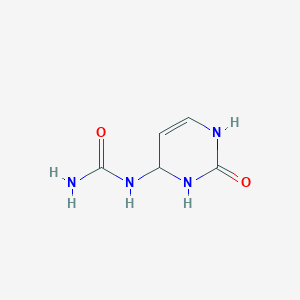

![N,N'-(1,4-Phenylene)bis{4-[ethenyl(dimethyl)silyl]benzamide}](/img/structure/B14484084.png)
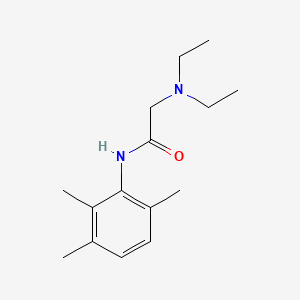
![N-[1-(Hydroxyamino)-1-oxopropan-2-yl]-3-methoxybenzamide](/img/structure/B14484092.png)
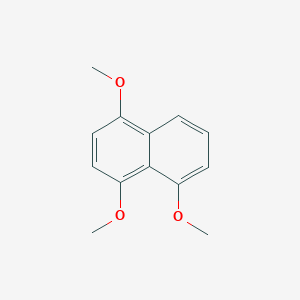
![2-Propanol, 1-[bis(2-hydroxyethyl)amino]-3-(octyloxy)-](/img/structure/B14484113.png)
